molecular formula C9H8N2OS B7731567 1-phenyl-2-sulfanyl-4H-imidazol-5-one

1-phenyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B7731567
M. Wt: 192.24 g/mol
InChI Key: ZZRIQDWDJVLELF-UHFFFAOYSA-N
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Description

1-phenyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound that features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and natural products .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-sulfanyl-4H-imidazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-phenyl-2-sulfanyl-4H-imidazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Imidazol-2-ones: Differ in the position of the carbonyl group.

    Thiazolidinones: Contain a sulfur atom in the ring structure.

    Benzimidazoles: Feature a fused benzene ring

Uniqueness

1-phenyl-2-sulfanyl-4H-imidazol-5-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-phenyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRIQDWDJVLELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=N1)S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(C(=N1)S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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